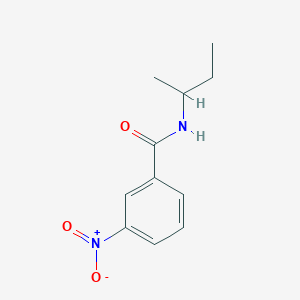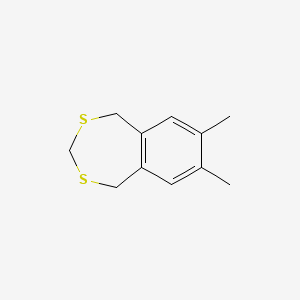
N'-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline, which is then acetylated to form the desired compound. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol or amine derivatives.
Applications De Recherche Scientifique
N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core structure but lacks the acetyl and carbohydrazide groups.
1-methyl-2-oxo-1,2-dihydroquinoline: Similar structure but without the hydroxy and carbohydrazide functionalities.
Uniqueness
N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
N'-acetyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-15-12(19)10-11(18)8-5-3-4-6-9(8)16(2)13(10)20/h3-6,18H,1-2H3,(H,14,17)(H,15,19) |
Clé InChI |
BGMABTGUMVMHGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)







![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
